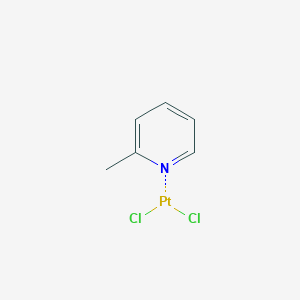
Dichloroplatinum;2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;2-methylpyridine typically involves the reaction of platinum(II) chloride with 2-methylpyridine in the presence of a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a continuous flow setup, which allows for the efficient production of 2-methylpyridines with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature can facilitate the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dichloroplatinum;2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions, where the 2-methylpyridine ligand is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering the oxidation state of the metal and affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other pyridines, ethylene, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of suitable catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can produce new platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
Dichloroplatinum;2-methylpyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dichloroplatinum;2-methylpyridine involves its interaction with DNA, leading to the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound’s ability to overcome resistance to traditional platinum-based drugs is attributed to its reduced susceptibility to inactivation by thiols and its enhanced cellular uptake .
Comparación Con Compuestos Similares
Similar Compounds
Carboplatin: A derivative of cisplatin with reduced toxicity but similar mechanisms of action.
Oxaliplatin: Another platinum-based drug with a different spectrum of activity and reduced cross-resistance with cisplatin.
Uniqueness
Dichloroplatinum;2-methylpyridine is unique in its design to be less susceptible to inactivation by thiols, which enhances its efficacy against cisplatin-resistant cancer cell lines.
Propiedades
Fórmula molecular |
C6H7Cl2NPt |
|---|---|
Peso molecular |
359.11 g/mol |
Nombre IUPAC |
dichloroplatinum;2-methylpyridine |
InChI |
InChI=1S/C6H7N.2ClH.Pt/c1-6-4-2-3-5-7-6;;;/h2-5H,1H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
SMVNRJWZLQKJCP-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=N1.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


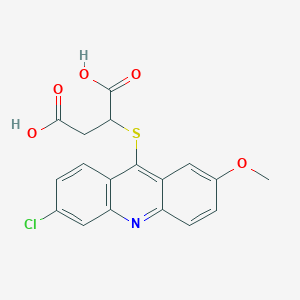

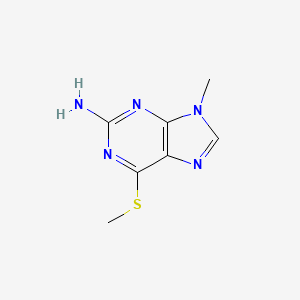
![1-Pentanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12921192.png)
![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)

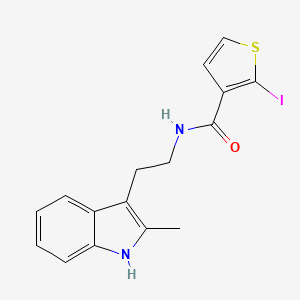
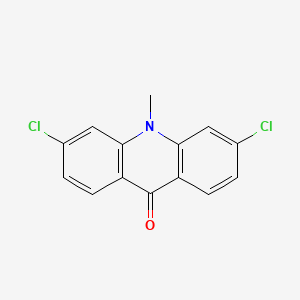

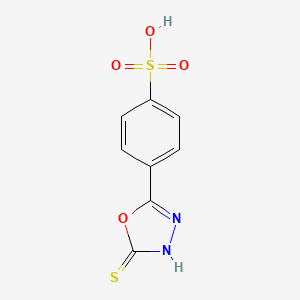
![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
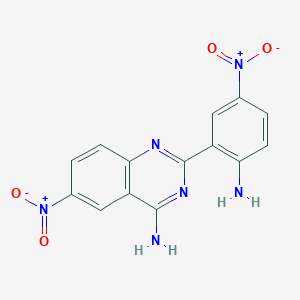
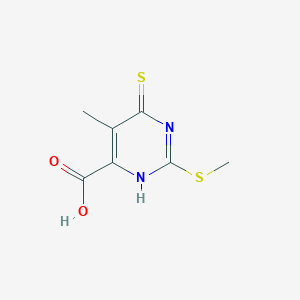
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
